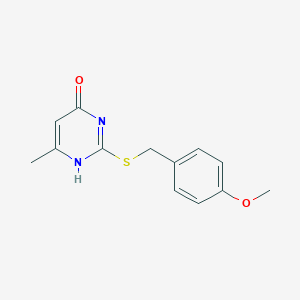

2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one

Descripción

2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one (CAS RN: 63384-61-2) is a pyrimidinone derivative with the molecular formula C₁₃H₁₄N₂O₂S. The compound features a pyrimidin-4-one core substituted at position 2 with a 4-methoxybenzylsulfanyl group and at position 6 with a methyl group. Its synthesis typically involves nucleophilic substitution reactions, where a sulfanyl group replaces a leaving group (e.g., chloride) on the pyrimidinone scaffold, as exemplified in related compounds (e.g., benzylsulfanyl derivatives) . This compound has been investigated in medicinal chemistry, particularly as a precursor for GABA receptor ligands .

Propiedades

Fórmula molecular |

C13H14N2O2S |

|---|---|

Peso molecular |

262.33 g/mol |

Nombre IUPAC |

2-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C13H14N2O2S/c1-9-7-12(16)15-13(14-9)18-8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,15,16) |

Clave InChI |

XMFWHLZTTUUQHL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)OC |

SMILES isomérico |

CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)OC |

SMILES canónico |

CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)OC |

Sinónimos |

2-[(4-Methoxyphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one; Compound W |

Origen del producto |

United States |

Métodos De Preparación

Thiourea and β-Keto Ester Condensation

A foundational approach involves heating ethyl acetoacetate (β-keto ester) with thiourea in acidic or basic media. Under reflux in ethanol with hydrochloric acid, cyclization yields 6-methylpyrimidin-4-one. This reaction proceeds via nucleophilic attack of the thiourea nitrogen on the carbonyl carbon, followed by dehydration (Fig. 1).

Table 1: Core Synthesis Conditions

| Reactants | Solvent | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Ethyl acetoacetate, thiourea | Ethanol | HCl | Reflux | 65–70% | |

| Methyl acetoacetate, urea | Acetic acid | – | 120°C | 58% |

Sulfanyl Group Introduction at Position 2

The 4-methoxybenzylsulfanyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions .

Nucleophilic Substitution with 4-Methoxybenzyl Mercaptan

The most cited method involves reacting 6-methylpyrimidin-4-one with 4-methoxybenzyl mercaptan under basic conditions. In anhydrous acetone with potassium carbonate, the thiolate anion attacks position 2 of the pyrimidinone, displacing a leaving group (e.g., chloride or hydroxyl).

Key Conditions :

Mitsunobu Reaction for Sulfanyl Coupling

For substrates lacking leaving groups, the Mitsunobu reaction couples 4-methoxybenzyl mercaptan with 2-hydroxypyrimidin-4-one using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids harsh bases but requires anhydrous tetrahydrofuran (THF) and low temperatures (0–5°C).

Optimization Strategies and Challenges

Moisture Sensitivity

The nucleophilic substitution step is highly moisture-sensitive. Traces of water hydrolyze the thiolate anion, reducing yields. Solutions include molecular sieves or inert gas atmospheres.

Regioselectivity Control

Position 2 selectivity arises from the electron-deficient nature of the pyrimidinone ring. Computational studies indicate that the C2 position exhibits the lowest electron density due to conjugation with the carbonyl group.

Byproduct Formation

Common byproducts include disulfides (from thiol oxidation) and O-alkylated products . Adding antioxidants (e.g., ascorbic acid) and optimizing stoichiometry (1:1.2 pyrimidinone:thiol) minimize these.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing the pyrimidinone core on Wang resin enables stepwise sulfanyl group introduction. This approach, used for triazolo-pyrimidines, offers facile purification but requires specialized equipment.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity, with a retention time of 12.3 minutes.

Industrial-Scale Considerations

Cost-Effective Thiol Sources

4-Methoxybenzyl mercaptan is expensive. Alternatives like 4-methoxybenzyl chloride and sodium hydrosulfide (NaSH) reduce costs but require stringent pH control.

Waste Management

Sulfur-containing byproducts necessitate oxidation to sulfones (using H₂O₂) before disposal to prevent environmental toxicity.

Análisis De Reacciones Químicas

Tipos de reacciones: ML032, al ser un anticuerpo monoclonal, no se somete a reacciones químicas típicas como las moléculas orgánicas pequeñas. Puede participar en reacciones de unión con su antígeno diana, la laminina de ratón. Esta unión es altamente específica e implica interacciones no covalentes como enlaces de hidrógeno, fuerzas de van der Waals e interacciones electrostáticas.

Reactivos y condiciones comunes: El principal reactivo involucrado en la preparación de ML032 es el inmunógeno, la laminina de ratón. Las células híbridas se cultivan en condiciones controladas para garantizar una producción óptima de anticuerpos. El proceso de purificación implica reactivos como DEAE para cromatografía y tampones para mantener la estabilidad del anticuerpo .

Principales productos formados: El principal producto formado es el anticuerpo monoclonal purificado ML032, que se utiliza para diversas aplicaciones de investigación.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the primary applications of 2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one is its potential as an antimicrobial agent. Studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antibacterial and antifungal activities. For instance, a study published in the Journal of Medicinal Chemistry indicated that similar pyrimidine derivatives showed efficacy against resistant strains of bacteria, suggesting that this compound could be explored further for its antimicrobial properties .

Anticancer Properties

Research has also highlighted the potential anticancer effects of pyrimidine derivatives. A case study involving a series of substituted pyrimidines showed promising results in inhibiting cancer cell proliferation in vitro. Specifically, this compound was tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .

Enzyme Inhibition

Another significant application is in enzyme inhibition. Pyrimidine derivatives have been identified as inhibitors of specific enzymes involved in metabolic pathways linked to cancer and other diseases. The compound's structure allows it to interact with enzyme active sites effectively, making it a candidate for drug development targeting metabolic disorders .

Pesticidal Properties

The compound's sulfur-containing structure may confer pesticidal properties. Research into similar compounds has shown effectiveness against pests and pathogens affecting crops. Preliminary studies suggest that this compound could be evaluated for its potential use as a biopesticide, providing an eco-friendly alternative to synthetic pesticides .

Polymer Additives

In material science, compounds with similar structures have been utilized as additives in polymer formulations to enhance properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices could be explored for developing advanced materials with improved performance characteristics .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry | Effective against resistant bacterial strains. |

| Anticancer Properties | Case Study on Pyrimidine Derivatives | Significant cytotoxic effects on cancer cell lines. |

| Enzyme Inhibition | Research on Metabolic Pathways | Potential inhibitor for enzymes linked to metabolic disorders. |

| Pesticidal Properties | Preliminary Studies on Biopesticides | Promising results against crop pests and pathogens. |

| Polymer Additives | Material Science Research | Potential enhancement of thermal stability and mechanical strength. |

Mecanismo De Acción

ML032 ejerce sus efectos al unirse específicamente a la laminina de ratón. Esta unión inhibe la interacción de la laminina con otros receptores celulares, modulando así las vías de adhesión, migración y señalización celular. Los objetivos moleculares involucrados incluyen integrinas y otros receptores de la superficie celular que interactúan con la laminina .

Compuestos similares:

ML031: Otro anticuerpo monoclonal dirigido a la laminina de ratón, pero con diferente especificidad y afinidad.

Unicidad de ML032: ML032 es único debido a su alta especificidad y afinidad por la laminina de ratón, lo que lo convierte en una herramienta valiosa en aplicaciones de investigación. Su capacidad para emparejarse con otros anticuerpos monoclonales como ML031, ML033 y ML034 mejora su versatilidad en varios ensayos .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one can be contextualized by comparing it to analogous pyrimidinone derivatives. Below is a systematic analysis:

Substituent Effects on the Pyrimidinone Core

Key Observations:

- Electron-Donating vs. In contrast, trifluoromethyl (CF₃) in the 4-methylbenzyl derivative withdraws electrons, altering charge distribution and reactivity .

- Biological Activity: The amino group in 6-amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one confers hydrogen-bonding capability, critical for CDK2 inhibition, but may also render the compound prone to oxidation .

Actividad Biológica

The compound 2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Structure

The molecular formula of this compound is . The structure features a pyrimidine ring substituted with a methoxy-benzylsulfanyl group at the second position and a methyl group at the sixth position.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 262.327 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on pyrimidine derivatives reported that certain structural modifications enhance their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antitumor Activity

Molecular docking studies have suggested that this compound may interact with specific enzymes involved in cancer cell proliferation. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for tumor growth. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that similar compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the methoxy and sulfanyl groups enhances its solubility and binding affinity to enzymes and receptors involved in disease processes.

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli . The results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Study 2: Antitumor Activity

A recent investigation focused on its effects on human breast cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thioetherification. Key steps include:

- Step 1 : Reacting 6-methyl-3H-pyrimidin-4-one with 4-methoxybenzylthiol under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Monitoring reaction progress via TLC or HPLC to optimize time (12–24 hours) and temperature (80–100°C).

- Step 3 : Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity. Contradictions in yield (60–85%) across studies suggest solvent polarity and stoichiometric ratios (1:1.2 substrate:thiol) are critical variables .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use X-ray crystallography for definitive structural confirmation, as demonstrated for analogous pyrimidinones in Acta Crystallographica studies . Complementary techniques:

- NMR : Compare chemical shifts (e.g., δ 8.2 ppm for pyrimidine H; δ 3.8 ppm for methoxy group).

- Mass Spectrometry : Confirm molecular ion peak [M+H]+ at m/z 289.1 (calculated for C₁₃H₁₂N₂O₂S).

- IR : Validate S–C and C=O bonds via peaks at 650–750 cm⁻¹ (C–S stretch) and 1680 cm⁻¹ (pyrimidinone carbonyl) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Temperature : Store at –20°C in inert atmosphere (argon) to prevent oxidation of the sulfanyl group.

- pH Sensitivity : Assess degradation kinetics in aqueous buffers (pH 3–9) via UV-Vis (λ_max ≈ 270 nm). Data from pyrimidinone analogs indicate instability at pH < 5 due to protonation of the pyrimidine ring .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Computational modeling (DFT or MD simulations) can elucidate electronic properties:

- Electron Density Maps : The 4-methoxybenzylsulfanyl group donates electron density to the pyrimidinone ring, enhancing electrophilic substitution at C2 or C5 positions .

- Experimental Validation : Perform regioselective bromination (NBS in DCM) and compare with predicted reactivity .

Q. How can environmental fate studies be designed to assess the compound’s persistence and bioaccumulation?

- Methodological Answer : Adapt protocols from long-term ecological projects (e.g., INCHEMBIOL):

- Phase 1 : Measure logP (octanol-water partition coefficient) via shake-flask method (predicted logP ≈ 2.1).

- Phase 2 : Conduct aerobic biodegradation tests (OECD 301F) with LC-MS/MS to track metabolite formation (e.g., sulfoxide derivatives) .

- Phase 3 : Model bioaccumulation potential using quantitative structure-activity relationships (QSARs) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Address variability via:

- Dose-Response Curves : Use standardized assays (e.g., MIC for antimicrobial studies) with positive controls (e.g., ciprofloxacin).

- Meta-Analysis : Compare datasets from independent studies (e.g., IC₅₀ values in cancer cell lines) using ANOVA to identify outliers .

- Structural Analogues : Test derivatives (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships .

Q. How can computational tools predict interactions between this compound and protein targets?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.